![molecular formula C17H20 B13787414 hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene CAS No. 83830-72-2](/img/structure/B13787414.png)
hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene
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Overview
Description
Hexacyclo[66113,6110,1302,709,14]heptadeca-4,11-diene is a complex polycyclic hydrocarbon with a unique structure characterized by multiple fused rings
Preparation Methods
The synthesis of hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene typically involves a series of Diels-Alder reactions. These reactions are known for their ability to form complex ring systems efficiently. The synthetic route often starts with simpler cyclic dienes and dienophiles, which undergo cycloaddition reactions under controlled conditions to form the desired polycyclic structure . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule, potentially altering its properties and reactivity.
Reduction: Reduction reactions can remove double bonds or introduce hydrogen atoms, leading to different structural isomers.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, modifying the compound’s chemical behavior. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene has several applications in scientific research:
Chemistry: It serves as a model compound for studying polycyclic hydrocarbons and their reactivity.
Biology: Its unique structure can be used to investigate interactions with biological molecules and potential biological activity.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with specific therapeutic properties.
Mechanism of Action
The mechanism by which hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene exerts its effects depends on its interactions with other molecules. Its polycyclic structure allows for multiple points of interaction, which can influence its reactivity and binding properties. Molecular targets and pathways involved may include enzyme binding sites, receptor interactions, and participation in complex organic reactions .
Comparison with Similar Compounds
Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene can be compared to other polycyclic hydrocarbons such as:
Hexacyclo[8.7.0.03,8.05,15.06,13.012,16]heptadeca-1(10),5-diene-3,8-dicarboxylic anhydride: This compound also features multiple fused rings but differs in its specific ring structure and functional groups.
Cyclohexa-1,4-diene: A simpler polycyclic compound that serves as a building block for more complex structures. The uniqueness of this compound lies in its specific arrangement of rings and the potential for diverse chemical modifications.
Biological Activity
Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene is a complex polycyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects and applications in various fields.
Structural Overview
This compound is characterized by a unique arrangement of cycloalkene rings that contribute to its reactivity and interaction with biological systems. The molecular structure is significant for understanding its biological implications.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In a study examining the compound's effects on bacterial strains such as Escherichia coli and Staphylococcus aureus, it was found to inhibit growth effectively at certain concentrations.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 50 µg/mL |
Staphylococcus aureus | 30 µg/mL |
These findings suggest potential applications in developing new antimicrobial agents.
Cytotoxicity and Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines such as HeLa and MCF-7 (breast cancer). The compound induced apoptosis in these cells through the activation of caspase pathways.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 25 | Caspase activation |
MCF-7 | 20 | Induction of apoptosis |
This anticancer activity highlights the compound's potential as a lead for cancer therapeutics.
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound in clinical isolates of E.coli. The study reported a significant reduction in bacterial load post-treatment with the compound compared to control groups.
Case Study 2: Cancer Cell Line Testing
In another investigation focused on cancer treatment, this compound was tested against various cancer cell lines with promising results indicating selective toxicity towards malignant cells while sparing normal cells.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene, and how can reaction conditions be optimized for purity and yield?
- Methodology : Begin with dimerization of bicycloheptadiene derivatives under controlled thermal or catalytic conditions . Purification via column chromatography or recrystallization is critical to isolate the product. Use HPLC to verify purity (>95%) and optimize stoichiometry ratios (e.g., 1:1.2 for monomer:dimer) to minimize side products . Track reaction progress using GC-MS for real-time monitoring.
Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this polycyclic compound?
- Methodology : Combine 1H and 13C NMR to assign ring junction protons and carbons, focusing on coupling constants for stereochemical analysis. X-ray crystallography is definitive for resolving fused-ring geometry . For ambiguous signals, employ 2D techniques (COSY, NOESY) and compare with density functional theory (DFT)-predicted spectra .
Advanced Research Questions
Q. What computational approaches can predict the reactivity of this compound in Diels-Alder or hydrogenation reactions?
- Methodology : Apply molecular dynamics (MD) simulations to model ring strain and electron density distribution. Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity . Validate with experimental kinetic studies under inert atmospheres to avoid oxidation artifacts .
Q. How can researchers resolve contradictions in reported thermal decomposition temperatures (e.g., 250°C vs. 280°C)?
- Methodology : Replicate experiments using differential scanning calorimetry (DSC) with standardized heating rates (e.g., 10°C/min). Compare sample purity via elemental analysis and assess instrumentation calibration. Apply the EPA’s data hierarchy: prioritize studies adhering to ASTM guidelines over non-standardized methods . Use Arrhenius plots to model decomposition kinetics and identify outliers .
Q. What experimental strategies are recommended for evaluating the compound’s potential as a high-energy fuel additive?
- Methodology : Measure heat of combustion via bomb calorimetry (target: ~11 kcal/mL ). Assess viscosity and freezing points using ASTM D445 and D2386 protocols. Compare energy density with conventional fuels (e.g., pinane) and analyze combustion byproducts via GC-MS to detect soot or toxic intermediates .
Q. How can in vitro assays be designed to probe biological interactions, given its structural similarity to bioactive polycyclics?
- Methodology : Screen for cytotoxicity using MTT assays in mammalian cell lines (e.g., HEK293). For receptor-binding studies, employ surface plasmon resonance (SPR) with immobilized targets (e.g., GPCRs). Use deuterated analogs and isotopic labeling to track metabolic stability in microsomal preparations .
Q. Methodological Frameworks
Q. Applying the FINER criteria: How to formulate hypotheses about the compound’s catalytic applications?
- Feasibility : Prioritize small-scale catalytic trials (e.g., 10 mg substrate) with Pd/C or zeolites.
- Novelty : Focus on understudied reactions (e.g., asymmetric hydrogenation of strained alkenes).
- Ethics : Adopt green chemistry principles (e.g., solvent-free conditions).
- Relevance : Align with energy storage or pharmaceutical synthesis goals .
Q. What protocols ensure reproducibility in scaled-up synthesis?
- Documentation : Record exact stirring rates, cooling gradients, and solvent batch sources.
- Validation : Use interlaboratory comparisons (e.g., round-robin testing) and share raw NMR/Crystallography data via repositories like Zenodo .
Q. Data Analysis and Reporting
Q. How should researchers address variability in chromatographic retention times during purity analysis?
Properties
CAS No. |
83830-72-2 |
---|---|
Molecular Formula |
C17H20 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene |
InChI |
InChI=1S/C17H20/c1-2-9-5-8(1)14-12-7-13(15(9)14)17-11-4-3-10(6-11)16(12)17/h1-4,8-17H,5-7H2 |
InChI Key |
KVHGVQIXSZOTQM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3C2C4CC3C5C4C6CC5C=C6 |
Origin of Product |
United States |
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